![molecular formula C15H13ClN2OS B3877026 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol](/img/structure/B3877026.png)
2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol
Overview
Description
2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol, also known as BZT, is a chemical compound that has been extensively studied for its potential use in scientific research applications. BZT is a unique molecule that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mechanism of Action
2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol acts as a potent inhibitor of the dopamine transporter, which results in an increase in dopamine levels in the synapse. This increase in dopamine activity has been shown to have a range of effects on behavior and physiology, including increased locomotor activity and altered reward processing.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol has been shown to have a range of biochemical and physiological effects, including changes in dopamine levels, locomotor activity, and reward processing. These effects have been studied in relation to addiction, depression, and other neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol is its specificity for the dopamine transporter, which allows for targeted manipulation of dopamine activity in the brain. However, the use of 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol in lab experiments is limited by its potential toxicity and the need for specialized equipment and protocols.
Future Directions
There are a number of potential future directions for research on 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol, including the development of new analogs with improved specificity and reduced toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol and its potential use in the treatment of neurological disorders.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol has been used extensively in scientific research as a tool to study the function of various receptors and transporters in the brain. Specifically, 2-(1H-benzimidazol-2-ylthio)-1-(4-chlorophenyl)ethanol has been shown to interact with the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. This interaction has been studied in relation to addiction and other neurological disorders.
properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-7-5-10(6-8-11)14(19)9-20-15-17-12-3-1-2-4-13(12)18-15/h1-8,14,19H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJGMNBFEGRPTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(C3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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